molecular formula C17H16N2OS B11817669 3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline

3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline

Katalognummer: B11817669
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: PJFNOBJAPYDQGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline is an organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with a methoxyphenyl group and an aniline moiety, making it a valuable molecule for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form 4-(4-methoxyphenyl)thiosemicarbazone. This intermediate is then cyclized using acetic acid to yield 4-(4-methoxyphenyl)-5-methylthiazole. Finally, the thiazole derivative undergoes a nucleophilic substitution reaction with aniline to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-(4-Hydroxyphenyl)-5-methylthiazol-2-yl)aniline.

    Reduction: Formation of this compound with an additional amine group.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its biological activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Methoxyphenyl)-5-methylthiazole: Lacks the aniline moiety but shares the thiazole core.

    4-(4-Methoxyphenyl)thiazole: Similar structure but without the methyl group on the thiazole ring.

    4-Methoxyaniline: Contains the methoxyphenyl group but lacks the thiazole ring.

Uniqueness

3-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)aniline is unique due to the combination of the methoxyphenyl group, thiazole ring, and aniline moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C17H16N2OS

Molekulargewicht

296.4 g/mol

IUPAC-Name

3-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C17H16N2OS/c1-11-16(12-6-8-15(20-2)9-7-12)19-17(21-11)13-4-3-5-14(18)10-13/h3-10H,18H2,1-2H3

InChI-Schlüssel

PJFNOBJAPYDQGV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(S1)C2=CC(=CC=C2)N)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.